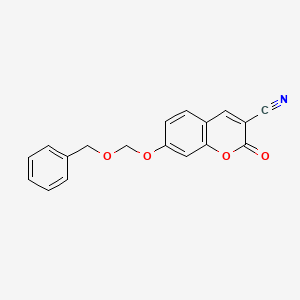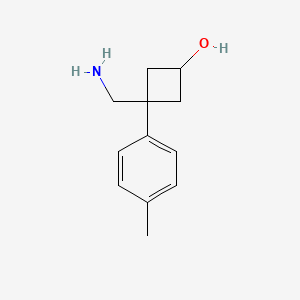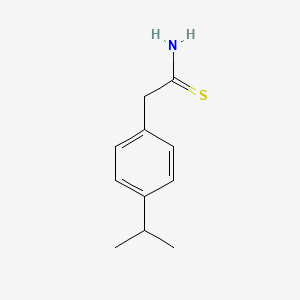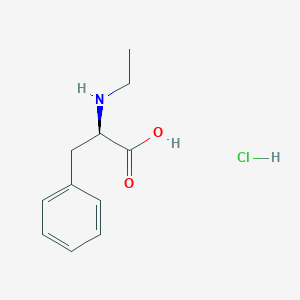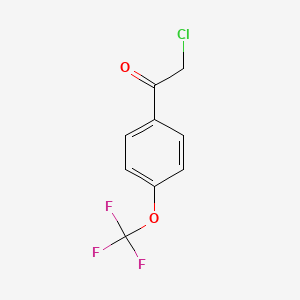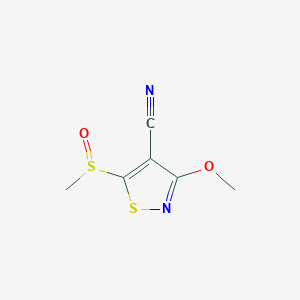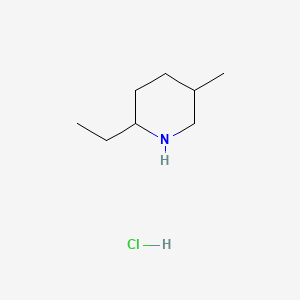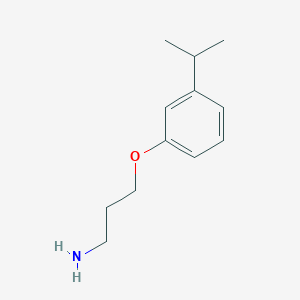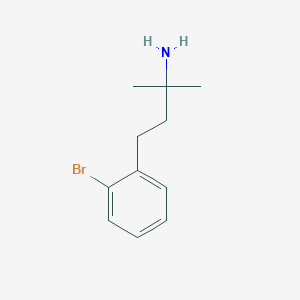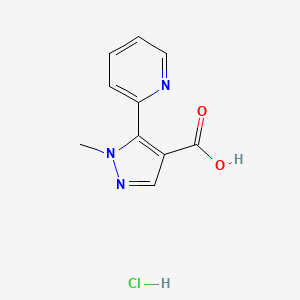
2,5-Dimethoxycinnamaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,5-Dimethoxyphenyl)acrylaldehyde is an organic compound with the molecular formula C11H12O3 It is characterized by the presence of a phenyl ring substituted with two methoxy groups at the 2 and 5 positions, and an acrylaldehyde group attached to the 3 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethoxyphenyl)acrylaldehyde can be achieved through several methods. One common approach involves the condensation of 2,5-dimethoxybenzaldehyde with acrolein under basic conditions. The reaction typically proceeds via a Knoevenagel condensation mechanism, where the aldehyde group of 2,5-dimethoxybenzaldehyde reacts with the activated methylene group of acrolein in the presence of a base such as piperidine or pyridine.
Industrial Production Methods
Industrial production of 3-(2,5-Dimethoxyphenyl)acrylaldehyde may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-(2,5-Dimethoxyphenyl)acrylaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, where they are replaced by other substituents such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., methyl iodide)
Major Products Formed
Oxidation: 3-(2,5-Dimethoxyphenyl)acrylic acid
Reduction: 3-(2,5-Dimethoxyphenyl)propanol
Substitution: Various substituted derivatives depending on the reagents used
科学研究应用
3-(2,5-Dimethoxyphenyl)acrylaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of dyes and fragrances.
作用机制
The mechanism of action of 3-(2,5-Dimethoxyphenyl)acrylaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The methoxy groups on the phenyl ring can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in biological targets.
相似化合物的比较
Similar Compounds
3-(4-Hydroxy-3,5-dimethoxyphenyl)acrylaldehyde:
3-(2,5-Dimethoxyphenyl)acrylic acid: The carboxylic acid derivative of 3-(2,5-Dimethoxyphenyl)acrylaldehyde.
3-(2,5-Dimethoxyphenyl)-2-propen-1-ol: The alcohol derivative of 3-(2,5-Dimethoxyphenyl)acrylaldehyde.
Uniqueness
3-(2,5-Dimethoxyphenyl)acrylaldehyde is unique due to its specific substitution pattern on the phenyl ring and the presence of an acrylaldehyde group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
属性
CAS 编号 |
33538-93-1 |
|---|---|
分子式 |
C11H12O3 |
分子量 |
192.21 g/mol |
IUPAC 名称 |
(E)-3-(2,5-dimethoxyphenyl)prop-2-enal |
InChI |
InChI=1S/C11H12O3/c1-13-10-5-6-11(14-2)9(8-10)4-3-7-12/h3-8H,1-2H3/b4-3+ |
InChI 键 |
QODHTNANDXLRSB-ONEGZZNKSA-N |
手性 SMILES |
COC1=CC(=C(C=C1)OC)/C=C/C=O |
规范 SMILES |
COC1=CC(=C(C=C1)OC)C=CC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


